2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a p-tolyl substituent. This compound is part of a broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable subject of study for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde with an amine, isocyanide, and sodium azide in methanol at room temperature can yield the desired compound . This reaction proceeds via a domino imine formation, intramolecular annulation, and Ugi-azide reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the p-tolyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]thiazoles: These compounds also contain a pyrazole ring fused with another heterocycle and exhibit similar biological activities.
Pyrrolo[1,2-a]pyrazines: These derivatives have a pyrrole ring fused with a pyrazine ring and are known for their antimicrobial and antiviral properties.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused with a pyrimidine ring and are used in medicinal chemistry for their kinase inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H15N3 |
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Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C13H15N3/c1-10-2-4-11(5-3-10)13-8-12-9-14-6-7-16(12)15-13/h2-5,8,14H,6-7,9H2,1H3 |
InChI Key |
KJSKCGQGOHCKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3CCNCC3=C2 |
Origin of Product |
United States |
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